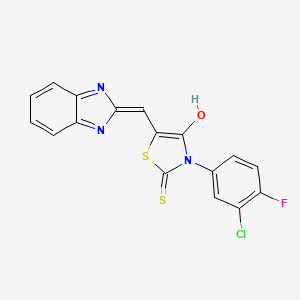

N-(1,3-benzodioxol-5-ylmethyl)-3-tert-butyl-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzodioxol-5-ylméthyl)-3-tert-butyl-4-méthoxybenzènesulfonamide est un composé organique complexe qui présente une portion benzodioxole, un groupe tert-butyle et une structure méthoxybenzènesulfonamide.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-(1,3-benzodioxol-5-ylméthyl)-3-tert-butyl-4-méthoxybenzènesulfonamide implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie courante implique la formation de la portion benzodioxole par une réaction de cyclisation, suivie de l'introduction des groupes tert-butyle et méthoxybenzènesulfonamide par des réactions de substitution. Les conditions réactionnelles exigent souvent l'utilisation de catalyseurs, tels que le palladium ou le cuivre, et de solvants spécifiques pour faciliter les réactions.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour augmenter le rendement et réduire les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions réactionnelles et une évolutivité. De plus, la purification du produit final est cruciale et peut impliquer des techniques telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

N-(1,3-benzodioxol-5-ylméthyl)-3-tert-butyl-4-méthoxybenzènesulfonamide peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent impliquer des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe sulfonamide, en utilisant des réactifs comme les halogénoalcanes ou les chlorures d'acyle.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther sec.

Substitution : Halogénoalcanes en présence d'une base comme l'hydroxyde de sodium.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de sulfone, tandis que la réduction pourrait produire des dérivés d'amine.

Applications de la recherche scientifique

N-(1,3-benzodioxol-5-ylméthyl)-3-tert-butyl-4-méthoxybenzènesulfonamide présente plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anticancéreuses et antimicrobiennes.

Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères ou les revêtements.

Mécanisme d'action

Le mécanisme d'action de N-(1,3-benzodioxol-5-ylméthyl)-3-tert-butyl-4-méthoxybenzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Les voies impliquées peuvent inclure les voies de transduction du signal qui régulent la croissance cellulaire et l'apoptose.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-ylmethyl)-3-tert-butyl-4-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-tert-butyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(1,3-benzodioxol-5-ylméthyl)-N-(1,3-benzodioxol-5-ylméthylène)amine

- N-Méthyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Unicité

N-(1,3-benzodioxol-5-ylméthyl)-3-tert-butyl-4-méthoxybenzènesulfonamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet des modifications chimiques polyvalentes, ce qui en fait un composé précieux pour diverses applications.

Propriétés

Formule moléculaire |

C19H23NO5S |

|---|---|

Poids moléculaire |

377.5 g/mol |

Nom IUPAC |

N-(1,3-benzodioxol-5-ylmethyl)-3-tert-butyl-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C19H23NO5S/c1-19(2,3)15-10-14(6-8-16(15)23-4)26(21,22)20-11-13-5-7-17-18(9-13)25-12-24-17/h5-10,20H,11-12H2,1-4H3 |

Clé InChI |

KRCYPZAXTMQVSV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12129554.png)

![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129558.png)

![(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12129574.png)

![5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129576.png)

![(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12129579.png)

![methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12129581.png)

![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129584.png)

![N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12129590.png)

![6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12129599.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129609.png)